1-(1,1-dioxidotetrahydrothien-3-yl)-3-(2-furyl)-1H-pyrazol-5-amine
Description
1-(1,1-Dioxidotetrahydrothien-3-yl)-3-(2-furyl)-1H-pyrazol-5-amine (SY096025) is a pyrazole-based compound featuring a 1,1-dioxidotetrahydrothienyl substituent at position 1 and a 2-furyl group at position 3 of the pyrazole ring. Its molecular formula is C₁₁H₁₃N₃O₃S, with a molecular weight of 283.3 g/mol (calculated).
Properties
Molecular Formula |
C11H13N3O3S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3O3S/c12-11-6-9(10-2-1-4-17-10)13-14(11)8-3-5-18(15,16)7-8/h1-2,4,6,8H,3,5,7,12H2 |
InChI Key |
JGZHDTDRURPGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)N |
Origin of Product |
United States |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothien-3-yl)-3-(2-furyl)-1H-pyrazol-5-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including synthesis, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 238.28 g/mol. The structure comprises a pyrazole ring substituted with a furan moiety and a tetrahydrothienyl group, which contributes to its unique biological properties.
Biological Activity Overview
Research has indicated that compounds bearing the pyrazole structure exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antibacterial and antifungal properties. For instance, a series of pyrazole derivatives demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Anticancer Potential : Some pyrazole derivatives have been investigated for their anticancer properties. In vitro studies have reported that certain compounds inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- G Protein-Coupled Receptor (GPCR) Modulation : The incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety has been linked to enhanced activity as G protein-gated inwardly rectifying potassium (GIRK) channel activators. This modulation can influence neuronal excitability and has implications in treating neurological disorders .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrazole core followed by the introduction of the furan and tetrahydrothienyl groups through electrophilic substitution or coupling reactions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly alter potency and selectivity against specific biological targets.
- Furan Moiety Influence : The presence of the furan ring has been associated with enhanced antimicrobial activity, likely due to its electron-rich nature facilitating interactions with biological macromolecules .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant activity against various bacteria | |
| Anticancer | Inhibition of cancer cell proliferation | |
| GPCR Modulation | Activation of GIRK channels |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Antibacterial Efficacy : A study evaluated a series of pyrazoles against Staphylococcus aureus and Escherichia coli, reporting several compounds with MIC values lower than standard treatments like Chloramphenicol .
- Cancer Cell Line Testing : In vitro assays using breast and lung cancer cell lines showed that specific derivatives could reduce cell viability significantly compared to untreated controls .
Scientific Research Applications
Biological Activities
Research indicates that 1-(1,1-dioxidotetrahydrothien-3-yl)-3-(2-furyl)-1H-pyrazol-5-amine exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microorganisms, suggesting potential use in treating infections .
- Antitumor Properties : Similar compounds have demonstrated anticancer effects, indicating that this compound may also possess similar capabilities .
- Anti-inflammatory Effects : The structural characteristics of this compound suggest it may play a role in reducing inflammation, which is crucial for treating chronic inflammatory diseases .
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Its potential as an inhibitor for enzymes such as dihydroorotate dehydrogenase (DHODH) has been investigated, showing promise in antiviral applications .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antiviral Research : Studies have shown that derivatives of pyrazole compounds inhibit viral replication, particularly in measles virus assays. This indicates a pathway for developing antiviral drugs based on this compound's structure .
- Antimicrobial Testing : Recent investigations into antimicrobial properties have revealed that certain derivatives exhibit significant activity against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazole Derivatives
The following table summarizes key structural and functional differences between SY096025 and related compounds:
Impact of Substituent Chemistry
- Sulfone vs. Chlorophenyl/CF₃ Groups : The 1,1-dioxidotetrahydrothienyl group in SY096025 introduces a polar sulfone moiety, which may improve solubility compared to lipophilic chlorophenyl or trifluoromethyl groups in analogs .
- Regiochemical Effects: demonstrates that switching substituent positions (e.g., fluorophenyl from position 3 to 4) abolishes p38α MAP kinase inhibition but confers nanomolar activity against cancer kinases like Src and EGFR . This highlights the critical role of regiochemistry in target specificity.
Preparation Methods
Pyrazole Ring Formation
The pyrazole nucleus is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, furan-2-carbaldehyde derivatives serve as precursors for the 3-(2-furyl) substituent. A modified Hantzsch pyrazole synthesis employs:
-
Hydrazine hydrate or substituted hydrazines
-
2-Furoylacetone as the diketone precursor
-
Acidic or basic catalysis (e.g., acetic acid, NaOH)
Reaction temperatures between 80–100°C in ethanol/water mixtures yield the 3-(2-furyl)-1H-pyrazol-5-amine intermediate.
Tetrahydrothienyl Sulfone Incorporation
The 1,1-dioxidotetrahydrothien-3-yl group is introduced via nucleophilic substitution or Mitsunobu reaction:
-
Thiophene derivative preparation : 3-Bromotetrahydrothiophene is oxidized to the 1,1-dioxide using H₂O₂/AcOH.
-
Coupling reaction : The sulfone reacts with the pyrazole amine under basic conditions (K₂CO₃, DMF) at 60–80°C.
Key parameters :
-
Molar ratio of pyrazole amine to sulfone (1:1.2)
-
Reaction time: 12–24 hours
-
Yield range: 35–48% after column chromatography
Electrophilic Amination Approach
Adapting methodologies from N-substituted pyrazole syntheses, this method employs O-(4-nitrobenzoyl)hydroxylamine (R1 ) as an electrophilic aminating agent:
Reaction Protocol
-
Reagents :
-
Primary amine: 3-Aminotetrahydrothiophene 1,1-dioxide
-
Diketone: 2-Furyl-1,3-diketone
-
R1 : O-(4-nitrobenzoyl)hydroxylamine (1.5 eq)
-
Solvent: DMF at 85°C
-
-
Procedure :
-
Cool amine and diketone in DMF to 0°C
-
Add R1 sequentially
-
Heat at 85°C for 1.5 hours
-
Quench with 1M NaOH and extract with DCM
-
| Parameter | Optimal Value |
|---|---|
| Temperature | 85°C |
| Solvent | DMF |
| Molar ratio (amine:diketone:R1 ) | 1:1.1:1.5 |
| Yield | 38–44% |
Mechanistic Insights
The reaction proceeds through:
-
In situ formation of a reactive hydroxylamine intermediate
-
Nucleophilic attack by the amine on the diketone
-
Cyclodehydration to form the pyrazole ring
-
Oxidation of the tetrahydrothienyl group to sulfone
Oxidative Dehydrogenative Coupling
Recent advances in pyrazol-5-amine chemistry suggest potential for late-stage functionalization:
Coupling Reaction Setup
-
Substrate : Pre-formed 3-(2-furyl)-1H-pyrazol-5-amine
-
Oxidant : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
-
Conditions :
-
CH₃CN, 80°C
-
12-hour reaction time
-
Optimization of Reaction Parameters
Critical factors influencing synthesis efficiency:
Solvent Effects
| Solvent | Reaction Yield (%) | Purity (%) |
|---|---|---|
| DMF | 44 | 95 |
| THF | 28 | 88 |
| DCM | <5 | N/A |
Temperature Profile
-
Below 70°C: Incomplete cyclization (yield <20%)
-
85–90°C: Optimal balance of rate and selectivity
-
Above 100°C: Decomposition observed via TLC
Characterization and Purification
Analytical Techniques
Purification Methods
-
Flash chromatography : Silica gel with EtOAc/hexane gradients
-
HPLC : C18 column, acetonitrile/water (0.1% TFA)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-step synthesis | 35–48 | 90–95 | Moderate |
| Electrophilic amination | 38–44 | 85–90 | High |
| Oxidative coupling | 25–30 | 80–85 | Low |
Q & A
Q. How can computational modeling guide SAR studies for this compound?
- Methodology : Dock the compound into target protein structures (e.g., kinases) using AutoDock Vina or Schrödinger Suite . Validate poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Correlate docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays. Substituent effects (e.g., furyl vs. phenyl) can be rationalized via MM-GBSA binding energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
